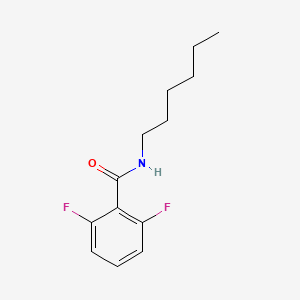

2,6-Difluoro-N-hexylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17F2NO |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2,6-difluoro-N-hexylbenzamide |

InChI |

InChI=1S/C13H17F2NO/c1-2-3-4-5-9-16-13(17)12-10(14)7-6-8-11(12)15/h6-8H,2-5,9H2,1H3,(H,16,17) |

InChI Key |

DCELERGDDRUSOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=C(C=CC=C1F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Difluoro N Hexylbenzamide and Analogs

Established Synthetic Pathways for Benzamide (B126) Formation

The construction of the benzamide linkage is a cornerstone of organic synthesis. For a target like 2,6-Difluoro-N-hexylbenzamide, this typically involves the formation of a bond between a 2,6-difluorobenzoyl group and a hexylamine (B90201) moiety.

Amide Bond Formation Strategies for N-Alkylation and Acylation

The synthesis of N-substituted amides can be approached through two primary disconnection strategies: N-alkylation of a pre-formed amide or acylation of a primary amine.

N-Alkylation : This strategy involves the reaction of a primary amide (2,6-difluorobenzamide) with an alkylating agent (e.g., a hexyl halide). Acid-catalyzed N-alkylation can occur if the intermediate carbenium ion is highly stabilized, allowing it to compete with the protonation and deactivation of the amide. flvc.org Another approach is the use of alcohols as alkylating agents in the presence of a catalyst, such as cobalt nanoparticles, which facilitates the reaction through a "borrowing hydrogen" mechanism. nih.govresearchgate.net This process involves the temporary dehydrogenation of the alcohol to an aldehyde, condensation with the amide, and subsequent hydrogenation of the resulting C=N bond. nih.gov

Acylation : The more common and direct route to 2,6-Difluoro-N-hexylbenzamide is the acylation of an amine. fishersci.be This involves reacting hexylamine with an activated derivative of 2,6-difluorobenzoic acid. The most prevalent method is the Schotten-Baumann reaction, where an acyl chloride (2,6-difluorobenzoyl chloride) reacts readily with the amine, often in the presence of a base to neutralize the HCl byproduct. fishersci.beslideshare.net A direct synthesis of a similar compound, 2,6-Difluoro-N-(prop-2-ynyl)benzamide, was achieved by reacting 2,6-difluorobenzoyl chloride with prop-2-yn-1-amine in dichloromethane. nih.gov Friedel-Crafts acylation is another relevant reaction, although it typically involves the acylation of aromatic compounds to form ketones. slideshare.netnih.gov

| Strategy | Reactants | Typical Conditions | Advantage |

| N-Alkylation | 2,6-Difluorobenzamide (B103285) + Hexyl Alcohol | Cobalt Nanoparticle Catalyst, Base (KOH), Toluene (B28343), 130-140 °C | Utilizes readily available alcohols as alkylating agents. nih.gov |

| Acylation | 2,6-Difluorobenzoyl chloride + Hexylamine | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, DIPEA), 0 °C to RT | Fast, high-yielding, and widely applicable. fishersci.benih.gov |

This table provides an interactive overview of common amide bond formation strategies.

Utilization of Carboxylic Acid Precursors and Amine Reactants

Directly condensing a carboxylic acid with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.be High temperatures (often >160 °C) are typically required to drive off water and form the amide bond. youtube.com To overcome this, a plethora of coupling reagents and catalysts have been developed to facilitate the reaction under milder conditions. researchgate.net

These methods work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. Boron-based reagents, such as B(OCH₂CF₃)₃, have proven effective for direct amidation by activating the carboxylic acid. nih.govacs.org The reaction can be performed open to the air with equimolar amounts of the acid and amine. acs.org Other catalysts, including various Lewis acids like ZrCl₄, have also been employed to promote the condensation, sometimes enhanced by techniques like ultrasonic irradiation to reduce reaction times. nih.govresearchgate.net

| Activating Agent/Catalyst | Precursors | Key Features |

| Thermal Condensation | 2,6-Difluorobenzoic acid + Hexylamine | High temperature (>160 °C), often with water removal (Dean-Stark). youtube.com |

| Boron-Based Reagents (e.g., B(OCH₂CF₃)₃) | 2,6-Difluorobenzoic acid + Hexylamine | Operates under mild conditions (e.g., 80 °C in MeCN). nih.govacs.org |

| Zirconium Catalysts (e.g., ZrCl₄) | 2,6-Difluorobenzoic acid + Hexylamine | Can be used under ultrasonic irradiation for rapid conversion. researchgate.net |

| Peptide Coupling Reagents (e.g., EDC, HATU) | 2,6-Difluorobenzoic acid + Hexylamine | Forms a highly activated ester intermediate. researchgate.net |

This table interactively details various methods for direct amide synthesis from carboxylic acids and amines.

Palladium-Catalyzed Carbonylation Approaches

A powerful and convergent method for synthesizing benzamides is the palladium-catalyzed aminocarbonylation. This reaction constructs the amide bond by combining three components: an aryl halide, carbon monoxide (CO), and an amine. nih.gov For the synthesis of 2,6-Difluoro-N-hexylbenzamide, the starting material would be an activated 2,6-difluorobenzene derivative, such as 1-bromo-2,6-difluorobenzene (B153491) or 1-iodo-2,6-difluorobenzene.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the insertion of carbon monoxide to form a palladium-acyl intermediate. nih.govacs.org This reactive species is then intercepted by the amine (hexylamine) in a nucleophilic attack, which, after reductive elimination, yields the desired benzamide product and regenerates the Pd(0) catalyst. acs.org The choice of ligand, such as Xantphos, is crucial for the efficiency of the process, enabling the reaction to proceed even at atmospheric pressure of CO. nih.gov

| Component | Role in Reaction | Example |

| Aryl Halide | Source of the aryl group | 1-Bromo-2,6-difluorobenzene |

| Carbon Monoxide (CO) | C1 source for the carbonyl group | Typically supplied as a gas (1 atm or higher). nih.gov |

| Amine | Nucleophile, source of the N-alkyl group | Hexylamine |

| Palladium Catalyst | Facilitates the coupling | Pd(OAc)₂ with a ligand like Xantphos. nih.gov |

| Base | Neutralizes HX byproduct | Na₂CO₃ or Et₃N. nih.gov |

This interactive table breaks down the components of the Palladium-Catalyzed Aminocarbonylation reaction.

Fluorine-Directed Synthetic Transformations

The presence of two fluorine atoms on the aromatic ring significantly influences its reactivity and opens up synthetic pathways specific to fluorinated compounds.

Nucleophilic Aromatic Substitution (SNAr) with Fluorinated Precursors

The fluorine atoms in 2,6-difluorobenzamide are strongly electron-withdrawing, which activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). nih.gov While the target compound itself is the product of other reactions, SNAr is a key strategy for synthesizing its analogs. This pathway typically involves a precursor with more than two fluorine atoms or other good leaving groups. For example, starting with a tetra- or pentafluorinated benzene (B151609) derivative, one or more fluorine atoms can be displaced by a nucleophile. nih.gov

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. nih.gov The high electronegativity of fluorine stabilizes this negatively charged intermediate, facilitating the substitution. This strategy allows for the introduction of various functional groups onto the fluorinated ring. For instance, tetrafluorobenzamides can be converted to trifluorobenzamides by reacting them with primary amines, where one fluorine atom is substituted by an amino group. nih.gov Organic photoredox catalysis has also been used to enable the SNAr of unactivated fluoroarenes with nucleophiles like amines and carboxylic acids. nih.gov

Strategies for Introducing Difluoro Motifs

One modern approach for creating difluoroalkyl groups involves the fluorodesulfurization of thionoesters using reagents like (diethylamino)sulfur trifluoride (DAST), often in the presence of a Lewis acid catalyst such as SnCl₄. nuph.edu.uanuph.edu.uaresearchgate.net Although this method typically generates CF₂-O-R groups, the underlying principles of using fluorinating agents are broadly applicable. Another strategy involves palladium-catalyzed C-H functionalization coupled with β-fluoride elimination from fluorinated starting materials, which provides access to gem-difluoro olefins, showcasing advanced methods for constructing specific fluorinated motifs. nih.gov A more traditional route might involve halogen exchange (Halex) reactions on activated precursors, such as nitro-substituted dichlorobenzenes, followed by further chemical modifications. google.com

| Method | Description | Reagents |

| Fluorodesulfurization | Conversion of a thionoester to a difluoro(methoxy)methyl group. | DAST, SnCl₄. nuph.edu.uaresearchgate.net |

| Halogen Exchange (Halex) | Replacement of chlorine or bromine with fluorine on an activated aromatic ring. | Alkali metal fluorides (e.g., KF) in polar aprotic solvents. google.com |

| C-H Functionalization/β-Elimination | Palladium-catalyzed reaction of heterocycles with fluorinated diazoalkanes. | Pd catalyst, fluorinated diazoalkanes. nih.gov |

This interactive table summarizes modern strategies for creating difluorinated structural motifs.

Chemo- and Regioselective Functionalization of Fluorinated Aromatic Systems

The synthesis of analogs of 2,6-Difluoro-N-hexylbenzamide often requires the selective introduction of additional functional groups onto the difluorinated aromatic ring. The presence of two electron-withdrawing fluorine atoms at the C2 and C6 positions significantly influences the electron density and reactivity of the benzene ring, presenting both challenges and opportunities for selective functionalization.

The fluorine atoms strongly deactivate the ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution, although displacing the fluorine atoms themselves is generally difficult. Therefore, C-H functionalization has emerged as a powerful strategy. The fluorine atoms acidify the adjacent protons, making them susceptible to deprotonation by strong bases (directed ortho-metalation), which can then be quenched with various electrophiles.

Controlling regioselectivity is a primary challenge. In the 2,6-difluorobenzamide system, the C3, C4, and C5 positions are available for substitution. The electronic effects of the fluorine atoms and the amide directing group must be carefully considered. Transition-metal-catalyzed C–H activation is a key methodology, where catalysts can direct substitution to a specific position based on the coordination properties of the directing group and the steric environment. For instance, cobalt-catalyzed C–H activation has been used to annulate benzamides with alkynes to form isoquinolinones, demonstrating a method for building complex fused systems from a simple benzamide core.

Ligand-controlled reactions offer another layer of selectivity. In palladium-catalyzed reactions involving fluorinated compounds, the choice of ligand can determine which C-F or C-H bond is activated and can even steer the reaction towards different products from the same starting materials, a concept known as chemodivergence. This approach is critical for achieving high selectivity in complex fluorinated systems.

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry offers a range of advanced techniques that can significantly improve the synthesis of benzamides by enhancing reaction rates, yields, and safety profiles, while also allowing for more streamlined processes.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, from hours to minutes. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. For benzamide synthesis, this technique has been successfully applied to the amidation of carboxylic acids or their derivatives. The microwave-assisted synthesis of N-alkylbenzamides from benzoic acids and primary amines can achieve excellent yields (97–99%) in a fraction of the time required for conventional heating. acs.org This method is often performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste.

The table below summarizes representative findings in microwave-assisted benzamide synthesis, highlighting the efficiency of this technique.

| Reactants | Catalyst/Conditions | Time | Yield |

| Benzoic Acid, Primary Amines | Solid Catalysts, Solvent-Free, Microwave | 5-10 min | 97-99% |

| Benzanilide, Sulfuric Acid | Microwave (225 W) | 7 min | 99% |

| Oxazolone, Anilines | Microwave | 5-10 min | Good |

This table presents generalized data from various sources to illustrate the advantages of microwave-assisted synthesis.

Catalytic hydrogenation is a versatile and clean reduction method that utilizes hydrogen gas (H₂) and a metal catalyst. In the synthesis of 2,6-Difluoro-N-hexylbenzamide analogs, it serves two primary purposes: the reduction of nitro groups and the removal of protecting groups.

A common strategy for introducing an amino group onto the aromatic ring is to first perform a nitration reaction and then reduce the resulting nitro group. Catalytic hydrogenation is highly effective for this transformation, converting an aromatic nitro compound to an aniline (B41778) derivative, which can then be used to synthesize further analogs. This method is highly chemoselective, often leaving other functional groups like carbonyls, esters, and even halogens intact. nih.gov

The choice of catalyst is crucial for achieving the desired selectivity.

Palladium on Carbon (Pd/C) is a highly active and common choice for nitro group reduction. commonorganicchemistry.com

Raney Nickel is also effective and is often preferred when there is a risk of dehalogenation on the aromatic ring. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂) can be used for the hydrogenation of both aromatic and aliphatic nitro compounds. wikipedia.org

In multi-step syntheses, protecting groups are often used to mask reactive functionalities. Catalytic hydrogenation is a mild and efficient method for removing certain types of protecting groups, particularly those based on a benzyl (B1604629) group, such as the benzyloxycarbonyl (Z or Cbz) group used for protecting amines. creative-peptides.com The Z-group can be cleanly cleaved by hydrogenation to release the free amine, producing only toluene and carbon dioxide as byproducts. creative-peptides.com This method is orthogonal to many other protecting groups, allowing for selective deprotection in complex molecules.

One-Pot Synthesis: A one-pot process involves the sequential addition of reagents to a reactor to build up a complex molecule. For example, the synthesis of an N-benzylbenzamide has been achieved in a one-pot procedure involving the oxidative amidation of an aldehyde and an amine using a recyclable copper-based metal-organic framework (MOF) as a catalyst. nih.gov This avoids the need to first isolate an activated carboxylic acid derivative.

Multicomponent Reactions (MCRs): MCRs involve three or more starting materials reacting together in a single step to form a product that incorporates portions of all reactants. mdpi.com These reactions are highly convergent and can rapidly generate molecular complexity. For instance, benzamide derivatives can be synthesized through MCRs involving arynes, isocyanides, and water. acs.org This approach allows for the construction of the substituted benzamide framework in a single, highly atom-economical step.

The table below compares a traditional linear synthesis with a hypothetical MCR approach for a substituted benzamide.

| Feature | Traditional Linear Synthesis | Multicomponent Reaction (MCR) |

| Number of Steps | 3-5 steps (e.g., acid activation, amidation, purification) | 1 step |

| Intermediate Isolation | Required at each step | Not required |

| Solvent/Reagent Use | High | Low |

| Overall Yield | Often moderate due to losses at each step | Often good to high |

| Time Efficiency | Low | High |

Continuous-flow synthesis is a modern production technique where reactants are continuously pumped through a reactor, typically a tube or microreactor, where they mix and react. This method offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), and improved scalability.

For amide bond formation, a reaction that can be exothermic, flow chemistry provides superior heat dissipation, preventing the formation of hot spots and reducing the risk of side reactions or thermal runaway. nih.gov This level of control often leads to higher yields and purities. Continuous-flow systems have been developed for the direct amidation of acids, using reagents that can be pumped as solutions. u-tokyo.ac.jp The use of packed-bed reactors containing immobilized reagents or catalysts further simplifies the process by allowing for easy product separation and catalyst recycling. sharif.edu

Key parameters in a continuous-flow setup for benzamide synthesis include:

Flow Rate: Determines the residence time of reactants in the reactor.

Reactor Temperature: Can be precisely controlled to optimize reaction kinetics.

Concentration: Reactant concentrations can be maintained consistently.

Mixing: Efficient mixing in microreactors ensures homogenous reaction conditions.

This technology is particularly well-suited for the large-scale, automated production of 2,6-Difluoro-N-hexylbenzamide and its analogs with high consistency. nih.gov

Derivatization Strategies for Structural Modification

Derivatization of the core 2,6-Difluoro-N-hexylbenzamide structure is essential for creating analogs for structure-activity relationship (SAR) studies in fields like medicinal and agricultural chemistry. Modifications can be targeted at several positions within the molecule.

Modification of the Aromatic Ring: As discussed in section 2.2.3, C-H functionalization can be used to introduce a wide variety of substituents (e.g., alkyl, aryl, halogen, nitro groups) at the C3, C4, or C5 positions of the difluorophenyl ring. This allows for systematic exploration of how electronic and steric properties of the aromatic core affect biological activity.

Modification of the N-Alkyl Chain: The N-hexyl group offers numerous possibilities for derivatization.

Chain Length Variation: Replacing the hexyl group with other alkyl or cycloalkyl groups via amidation of 2,6-difluorobenzoic acid with different primary amines is a straightforward strategy.

Functionalization of the Chain: An N-bromohexylbenzamide intermediate could be synthesized and used as a precursor for nucleophilic substitution, allowing the introduction of functional groups like azides, amines, or alcohols at the terminus of the alkyl chain.

Introduction of Unsaturation: Using alkenyl or alkynyl amines in the initial amidation step would introduce double or triple bonds into the side chain, which can serve as handles for further reactions like click chemistry or metathesis.

Modification at the Amide Bond: The amide linkage itself can be chemically altered.

Reduction to an Amine: The amide can be reduced to a secondary amine (2,6-difluorobenzyl)(hexyl)amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgyoutube.com This transformation significantly alters the geometry and basicity of the molecule.

Conversion to Thioamide: Reagents like Lawesson's reagent can convert the amide carbonyl group into a thiocarbonyl, forming the corresponding thioamide. This changes the hydrogen bonding properties and electronic character of the functional group.

Deoxygenative Alkylation: A recently developed photochemical method allows for the conversion of secondary amides into more complex α-branched secondary amines, offering a sophisticated route for late-stage modification. nih.gov

These derivatization strategies provide a robust toolbox for systematically modifying the 2,6-Difluoro-N-hexylbenzamide scaffold to generate diverse chemical libraries for screening and optimization.

Alkylation and Acylation of Amine and Amide Moieties

The most direct and widely employed method for synthesizing 2,6-Difluoro-N-hexylbenzamide is the acylation of a primary amine. This reaction involves the formation of an amide bond between an amine and a carboxylic acid derivative.

Specifically, the process entails the reaction of hexylamine with 2,6-difluorobenzoyl chloride. The benzoyl chloride is an "activated" form of the carboxylic acid, making it highly reactive towards nucleophilic attack by the amine. The reaction is typically carried out in an inert solvent, such as dichloromethane, and in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product.

The progress of the reaction can be monitored using techniques like thin-layer chromatography. Upon completion, a standard aqueous workup is performed to remove the base and its salt, followed by extraction of the product into an organic solvent. The final pure compound is often obtained after purification by column chromatography. This acylation approach is a robust and high-yielding route to N-substituted benzamides.

Table 1: Representative Acylation Reaction for Amide Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

An alternative, though less common, conceptual approach is the N-alkylation of the parent 2,6-difluorobenzamide. This would involve deprotonating the amide nitrogen with a strong base to form an amide anion, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromohexane. While feasible, this method can sometimes lead to lower yields or side reactions, including O-alkylation, making the acylation of the amine the preferred synthetic strategy for this specific target molecule.

Introduction of Heteroaryl Substituents

The 2,6-difluorobenzamide scaffold is a common feature in various biologically active compounds, and the introduction of heteroaryl substituents is a key strategy for modifying their properties. nih.gov Heteroaromatic rings like oxazoles, isoxazoles, pyridines, and thiophenes can be incorporated into the final structure, typically as part of a side chain attached to the core benzamide. nih.govnih.gov

The synthesis of these analogs often involves multi-step sequences where the heteroaryl group is introduced via cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful for this purpose. organic-chemistry.org For example, a 2,6-difluorobenzamide derivative bearing a halide (such as a bromine atom) can be coupled with a heteroaryl boronic acid or a heteroaryl aluminum reagent. nih.govorganic-chemistry.org This type of reaction, known as a Suzuki or Negishi coupling, respectively, allows for the precise and efficient formation of a carbon-carbon bond between the benzamide framework and the heteroaryl ring.

These coupling reactions require a palladium catalyst, often in combination with a specific ligand like triphenylphosphine (B44618) or other phosphine-based ligands, and a base. The choice of catalyst, ligand, solvent, and base is crucial for achieving high yields and depends on the specific nature of the halide and the heteroaryl coupling partner. This modular approach allows for the synthesis of a large library of analogs by varying the heteroaryl component.

Table 2: Examples of Heteroaryl Groups in 2,6-Difluorobenzamide Analogs

| Heteroaryl Group | General Synthetic Method | Key Reagents |

|---|---|---|

| Pyridyl | Palladium-catalyzed cross-coupling | Pd(OAc)₂, (o-tolyl)₃P, Pyridyl aluminum reagent |

| Thienyl | Palladium-catalyzed cross-coupling | Pd(OAc)₂, (o-tolyl)₃P, Thienyl aluminum reagent |

| Oxazole | Multi-step synthesis involving cyclization | Varies; often involves condensation reactions |

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanism Elucidation in Benzamide (B126) Synthesis

The synthesis of N-substituted benzamides, including 2,6-Difluoro-N-hexylbenzamide, is predominantly achieved through nucleophilic acyl substitution. The most common and industrially scalable method involves the reaction of an activated carboxylic acid derivative, typically an acyl chloride, with a primary amine.

For the synthesis of 2,6-Difluoro-N-hexylbenzamide, the process begins with the conversion of 2,6-difluorobenzoic acid to its more reactive acyl chloride, 2,6-difluorobenzoyl chloride. This activation is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with hexylamine (B90201). The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which subsequently collapses by expelling the chloride leaving group and a proton from the nitrogen, yielding the stable amide product. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct. evitachem.com

Alternative "one-pot" methods circumvent the isolation of the acyl chloride by using coupling agents. Reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid in situ, allowing for direct reaction with the amine. mdpi.com While efficient, these methods are often reserved for smaller-scale syntheses due to the cost of the coupling agents. mdpi.com Another explored route for producing the core 2,6-difluorobenzamide (B103285) structure is the hydrolysis of 2,6-difluorobenzonitrile, which can be achieved using acids, or more "green" methods involving subcritical water. google.com

Table 1: Synthetic Routes for Fluorinated Benzamides

| Method | Starting Materials | Key Reagents/Conditions | Typical Application | Reference |

|---|---|---|---|---|

| Acyl Chloride Pathway | 2,6-Difluorobenzoic Acid, Hexylamine | SOCl₂ or (COCl)₂, followed by amine and base (e.g., triethylamine) | General and industrial synthesis | evitachem.com |

| Amide Coupling | 2,6-Difluorobenzoic Acid, Hexylamine | HATU or EDCI, base (e.g., DIPEA) | Research and development, synthesis of complex molecules | mdpi.com |

| Nitrile Hydrolysis | 2,6-Difluorobenzonitrile | Acid (H₂SO₄) or base (NaOH/H₂O₂) catalysis; Subcritical water | Synthesis of the primary 2,6-difluorobenzamide intermediate | google.comchemicalbook.com |

Influence of Fluorine on Reaction Pathways and Selectivity

The presence of two fluorine atoms at the ortho-positions of the benzoyl group profoundly influences the reactivity of the molecule. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect is a dominant factor. mdpi.com

This effect significantly increases the electrophilicity of the carbonyl carbon in the 2,6-difluorobenzoyl intermediate. This heightened positive character makes the carbonyl group a more attractive target for the nucleophilic hexylamine, which can lead to an acceleration of the amidation reaction compared to its non-fluorinated analogue. The electron-withdrawing nature of fluorine also enhances the acidity of the parent carboxylic acid.

While fluorine is similar in size to hydrogen, the C-F bond is longer than the C-H bond, and the ortho-positioning of two fluorine atoms can introduce steric considerations. However, in the context of nucleophilic acyl substitution, the electronic activation typically outweighs any minor steric hindrance for a primary amine like hexylamine. In other types of reactions, such as transition-metal-catalyzed C-H activation, the position of fluorine substituents can be critical in directing the regioselectivity of the reaction, favoring substitution at sites either ortho or para to the fluorine. acs.orgrsc.org

Table 2: Effects of Ortho-Difluoro Substitution on Benzamide Synthesis

| Property | Effect of 2,6-Difluoro Substitution | Mechanistic Implication | Reference |

|---|---|---|---|

| Electronic Effect | Strongly electron-withdrawing (-I effect) | Increases electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. | mdpi.commdpi.com |

| Acidity of Parent Acid | Lowers the pKa of 2,6-difluorobenzoic acid | Indicates a more polarized O-H bond and a more stable conjugate base. | |

| Reaction Rate | Generally increases the rate of nucleophilic acyl substitution | The activated carbonyl carbon reacts more readily with the amine nucleophile. | mdpi.com |

| Reaction Selectivity | Can direct regioselectivity in other reaction types (e.g., C-H activation) | Stabilizes specific transition states through electronic or steric interactions. | acs.orgrsc.org |

Intramolecular and Intermolecular Interactions in Reaction Intermediates

The fluorine atoms and the amide linkage in 2,6-Difluoro-N-hexylbenzamide are key sites for non-covalent interactions that can stabilize reaction intermediates and influence the final structure.

Intermolecular Interactions: In the crystalline state and in solution, benzamides are known to form strong intermolecular hydrogen bonds. The classic interaction is the formation of a dimer, where the N-H of one molecule bonds to the carbonyl oxygen (C=O) of a neighboring molecule, creating a stable eight-membered ring synthon. mdpi.comdocbrown.info However, the presence of fluorine introduces additional possibilities. The fluorine atoms can act as weak hydrogen bond acceptors, leading to C-H···F interactions. nih.govmdpi.com These forces, along with dipole-dipole interactions arising from the highly polar C-F bonds, contribute to the crystal packing and can influence the solubility and physical properties of the compound. nih.govacs.org In reaction intermediates, these intermolecular forces can play a role in aggregation or in stabilizing transition states, particularly in catalyzed reactions where the fluorine may interact with ligands on a metal center. rsc.org

Table 3: Key Non-Covalent Interactions in Fluorinated Benzamides

| Interaction Type | Atoms Involved | Description | Significance | Reference |

|---|---|---|---|---|

| Intramolecular H-Bond | N-H···F-C | Hydrogen bond between the amide proton and an ortho-fluorine atom. | Induces molecular planarity; stabilizes conformation. | mdpi.comresearchgate.netnih.gov |

| Intermolecular H-Bond (Dimer) | N-H···O=C | Classic amide-amide interaction forming a cyclic dimer. | Primary interaction governing crystal packing and physical properties. | mdpi.comdocbrown.info |

| Intermolecular H-Bond | C-H···F-C | Weaker hydrogen bond involving fluorine as an acceptor. | Contributes to the overall lattice energy and packing motif. | nih.govmdpi.com |

| Dipole-Dipole | Cδ+-Fδ- | Electrostatic interaction between the strong dipoles of C-F bonds. | Influences intermolecular organization and bulk properties. | nih.gov |

Biological Target Engagement and Associated Activities

Interaction with Ion Channels: Kv7 Channel Activation

The 2,6-difluoro-N-hexylbenzamide structural motif has been identified as a key element in the activation of Kv7 potassium channels. mdpi.com These channels, encoded by the KCNQ genes, are voltage-gated potassium channels that play a crucial role in regulating cellular excitability. frontiersin.org They are characterized by a structure of six transmembrane segments (S1-S6) and intracellular N- and C-termini, assembling as tetramers. mdpi.comfrontiersin.org The S1-S4 segments form the voltage-sensing domain (VSD), while S5 and S6 form the pore domain (PD). frontiersin.org The activation of Kv7 channels is a therapeutic strategy for conditions marked by neuronal hyperexcitability, such as epilepsy. acs.orgresearchgate.netplos.org

The activation of Kv7 channels by compounds like 2,6-difluoro-N-hexylbenzamide involves intricate molecular interactions. A critical residue for the binding of activators like retigabine, a well-known Kv7 activator, is a tryptophan residue located in the pore domain (W236 in Kv7.2). acs.org This tryptophan acts as a hydrogen bond donor to the activator molecule. acs.org For analogues of 2,6-difluoro-N-hexylbenzamide, the 2,6-difluoro substitution on the phenyl ring is thought to orient the ring for optimal edge-to-face or face-to-face π-π stacking interactions with phenylalanine residues within the binding site, which is a critical component of its activity. acs.orgresearchgate.net

The activation mechanism often involves a hyperpolarizing shift in the voltage-dependence of channel activation and an increase in the maximal current amplitude. plos.org Activators can also affect the channel kinetics by accelerating activation and slowing deactivation. plos.org The interaction is highly specific, as demonstrated by mutagenesis studies where replacing the key tryptophan residue with leucine (B10760876) can abolish the activating effect and in some cases, convert it to an inhibitory one. plos.org

The modulation of Kv7 channels by 2,6-difluoro-N-hexylbenzamide and related compounds is a form of allosteric modulation. This means they bind to a site on the channel protein that is distinct from the main ligand-binding site (the pore), yet influences the channel's activity. nih.gov This allosteric binding can stabilize the open conformation of the channel, thereby increasing the probability of channel opening. mdpi.com

A key endogenous regulator of Kv7 channels is phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for coupling the voltage-sensing domain to the pore domain. mdpi.comfrontiersin.org The depletion of PIP2 leads to channel inhibition. mdpi.com The allosteric modulation by small molecules can be influenced by the presence of PIP2 and other cellular factors like calmodulin (CaM). mdpi.comnih.gov For instance, an increase in intracellular Ca2+ can shift the equilibrium of CaM, affecting its interaction with the channel and reducing the channel's affinity for PIP2, ultimately leading to inhibition. nih.gov

Bacterial Cell Division Protein FtsZ Inhibition

The filamentous temperature-sensitive Z (FtsZ) protein is a crucial and highly conserved protein in bacterial cell division, making it an attractive target for novel antimicrobial agents. nih.govcsic.esmdpi.com FtsZ, a homolog of eukaryotic β-tubulin, polymerizes to form the Z-ring at the mid-cell, which is the initial and essential step for cytokinesis. nih.govbiorxiv.org The inhibition of FtsZ function disrupts cell division, leading to filamentation and eventual cell lysis. csic.es

The 2,6-difluorobenzamide (B103285) moiety is a key structural feature for the inhibition of FtsZ. nih.govnih.gov This motif binds to an allosteric site in a cleft between the N-terminal and C-terminal domains of the FtsZ protein. mdpi.comresearchgate.net Molecular docking studies have revealed that the fluorine atoms contribute to a non-planar conformation of the molecule, which is favorable for binding within the pocket. nih.govnih.gov

Specifically, the 2-fluoro substituent engages in strong hydrophobic interactions with residues such as Val203 and Val297, while the 6-fluoro group interacts with Asn263 in Staphylococcus aureus FtsZ. nih.govnih.gov Furthermore, the carboxamide group of the benzamide (B126) is critical for activity, forming hydrogen bonds with residues like Val207, Leu209, and Asn263. nih.govnih.gov The terminal part of the molecule, such as the hexyl group in 2,6-Difluoro-N-hexylbenzamide, occupies a deep and hydrophobic cavity within the binding site. mdpi.com

| Key Interacting Residues in S. aureus FtsZ | Type of Interaction |

| Val203, Val297 | Hydrophobic (with 2-fluoro group) |

| Asn263 | Hydrophobic (with 6-fluoro group) & Hydrogen Bond |

| Val207, Leu209 | Hydrogen Bond (with carboxamide) |

The inhibition of FtsZ by 2,6-difluorobenzamide derivatives has a profound impact on bacterial cellular processes. By binding to FtsZ, these inhibitors disrupt the normal dynamics of FtsZ polymerization and Z-ring formation. csic.es This interference with the cytokinetic machinery prevents the formation of the division septum, a structure necessary to separate the parent cell into two daughter cells. csic.es

The consequence of this inhibition is the inability of the bacteria to divide, which manifests as cell filamentation, where the bacteria continue to grow in length but cannot complete cell division. csic.es This ultimately leads to bacterial cell death. This mechanism of action is distinct from many existing antibiotics, offering a potential solution to the growing problem of antibiotic resistance. nih.gov

Broader Antimicrobial Spectrum Analysis

Research into 2,6-difluorobenzamide derivatives has demonstrated a promising spectrum of antimicrobial activity. Initially showing potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, their efficacy has been explored against a wider range of pathogens. nih.gov

Studies have shown that these compounds are also active against Mycobacterium tuberculosis. nih.gov More recent investigations have expanded their known spectrum to include other Gram-positive bacteria such as Streptococcus pneumoniae and Bacillus subtilis. mdpi.com Interestingly, while generally less effective against Gram-negative bacteria due to the outer membrane barrier, some derivatives have shown activity against efflux-pump-deficient strains of Escherichia coli. csic.esmdpi.com This suggests that the FtsZ binding site is conserved across a broad range of bacterial species and that the development of broad-spectrum FtsZ inhibitors is a feasible goal. mdpi.com

| Bacterial Species | Activity of 2,6-Difluorobenzamide Derivatives |

| Staphylococcus aureus (including MRSA) | Potent Inhibitory Activity nih.govcsic.es |

| Enterococcus faecalis (VRE) | Good Antibacterial Activity nih.gov |

| Mycobacterium tuberculosis | Good Antibacterial Activity nih.gov |

| Streptococcus pneumoniae | Promising Activity mdpi.com |

| Bacillus subtilis | Potent Inhibitory Activity mdpi.com |

| Escherichia coli (efflux-deficient) | Activity Observed csic.esmdpi.com |

Activity Against Gram-Positive Microorganisms (e.g., S. aureus)

Compounds featuring the 2,6-difluorobenzamide moiety have been identified as noteworthy antibacterial agents, specifically targeting the FtsZ protein in Staphylococcus aureus. nih.govsemanticscholar.org FtsZ is a crucial protein involved in bacterial cell division, and its inhibition leads to failure in this process, ultimately causing cell lysis. mdpi.com The 2,6-difluorobenzamide structure is considered a conformationally restrained scaffold that enhances hydrophobic interactions within the allosteric pocket of the FtsZ protein. nih.gov

Derivatives of 2,6-difluorobenzamide have demonstrated significant activity against both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). mdpi.com For instance, the compound PC190723, which contains this motif, shows a minimal inhibitory concentration (MIC) of 1 µg/mL against both MSSA and MRSA. mdpi.com The fluorine atoms are key to creating a non-planar structure that facilitates strong hydrophobic interactions with residues in the FtsZ allosteric binding site. nih.gov The antibacterial efficacy of these compounds is often evaluated against various strains, including daptomycin-resistant S. aureus. nih.gov

Table 1: Antibacterial Activity of a 2,6-Difluorobenzamide Derivative (II.c) Against S. aureus Strains

| Strain | Minimal Inhibitory Concentration (MIC) |

|---|---|

| S. aureus ATCC 29213 | 0.5 - 1 µg/mL |

| Drug-Resistant S. aureus 1 | 0.5 - 1 µg/mL |

| Drug-Resistant S. aureus 2 | 0.5 - 1 µg/mL |

Data sourced from a study on heterocyclic tripartite 2,6-difluorobenzamides, demonstrating the potent activity of a specific derivative against multiple S. aureus strains. nih.govsemanticscholar.org

Activity Against Gram-Negative Microorganisms (e.g., P. aeruginosa)

The challenge of developing antibiotics effective against Gram-negative bacteria, such as Pseudomonas aeruginosa, is significant due to their highly impermeable outer membrane. nih.govbiorxiv.org This membrane acts as a barrier, and many compounds that are effective against Gram-positive bacteria are unable to penetrate it. nih.govmdpi.com While many FtsZ inhibitors show promise against Gram-positive bacteria, very few have demonstrated significant activity against Gram-negative pathogens like P. aeruginosa. frontiersin.org

Research indicates that specific structural modifications might enhance activity against Gram-negative bacteria. For instance, some hydroxamic acid derivatives have shown activity against efflux-pump knockout strains of P. aeruginosa, suggesting that overcoming efflux mechanisms is a critical hurdle. nih.gov However, broad-spectrum activity remains elusive for many benzamide compounds. Studies on various cinnamaldehyde (B126680) derivatives, for example, showed that A. baumannii was the only Gram-negative organism that was broadly susceptible, with no activity observed against P. aeruginosa. frontiersin.org This highlights the specialized strategies needed to target these resilient microorganisms.

Antifungal Activity (e.g., C. albicans)

While the primary focus of research on 2,6-difluorobenzamide derivatives has been on their antibacterial properties, related chemical classes have been investigated for antifungal activity. For example, arylsulfonamides have been screened against a variety of Candida species, including Candida albicans. nih.gov Similarly, amiloride (B1667095) analogs have demonstrated broad-spectrum activity against pathogenic fungi. nih.gov

The search for new antifungal agents often involves targeting essential fungal components, such as the cell wall. frontiersin.org Although direct studies on the antifungal properties of 2,6-Difluoro-N-hexylbenzamide are not extensively documented in the provided context, the evaluation of structurally similar compounds against fungal pathogens like C. albicans is an active area of research. nih.govfrontiersin.orgfrontiersin.org

Other Identified Biological Associations

Beyond its antimicrobial potential, the 2,6-difluorobenzamide scaffold and its derivatives are associated with other significant biological activities, including roles in protein degradation and inflammation modulation.

Ubiquitin Ligase Inhibition and Targeted Protein Degradation Concepts

Targeted protein degradation (TPD) has emerged as a significant pharmacological strategy, with Proteolysis-Targeting Chimeras (PROTACs) being a key technology. elifesciences.orgnih.gov PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein. elifesciences.orgelifesciences.org While most PROTACs utilize the VHL or Cereblon E3 ligases, there is growing interest in identifying ligands for other E3 ligases to expand the scope of TPD. elifesciences.orgbiorxiv.org

Recent studies have focused on identifying small molecule inhibitors for various E3 ligases, such as TRAF6 and HECT domain-containing ligases. rndsystems.comfocusbiomolecules.com The development of covalent degradative handles for E3 ligases like DCAF16 represents a modular approach to designing new degraders. biorxiv.org Although direct evidence linking 2,6-Difluoro-N-hexylbenzamide to ubiquitin ligase inhibition is not specified, the broader field of benzamide derivatives is being explored for such applications.

Potential as Anti-inflammatory Agents

Benzamide derivatives are known for a variety of biological activities, including anti-inflammatory effects. ontosight.ai The search for new and safer anti-inflammatory drugs is driven by the link between chronic inflammation and various diseases. nih.gov One of the primary targets for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is induced during inflammation. nih.gov

Research into novel 1,2-benzothiazine derivatives has explored their ability to inhibit COX-1 and COX-2 activity and reduce the expression of inflammatory cytokines. nih.gov Furthermore, adenosine (B11128) receptor agonists, which can be structurally related to benzamide compounds, are known to suppress excessive inflammation. sigmaaldrich.com The A2B adenosine receptor, for instance, has been shown to have both pro-inflammatory and anti-inflammatory effects depending on the context. mdpi.com

Adenosine Receptor Agonism

Adenosine receptors, which are G protein-coupled receptors, are involved in a wide range of physiological processes and are considered therapeutic targets for cardiovascular, inflammatory, and neurological diseases. sigmaaldrich.com There are four subtypes: A1, A2A, A2B, and A3. sigmaaldrich.com

Agonists of these receptors have shown potential in various therapeutic areas. For example, A2A receptor agonists can suppress inflammation, while A3 receptor agonists are being explored for cancer therapy. sigmaaldrich.com Studies have shown that nonselective adenosine receptor agonists can prevent the development of type 1 diabetes in animal models by modulating the immune response. rutgers.edu Specifically, the A2B and A3 adenosine receptors have been implicated in adenosine-induced bronchoconstriction in allergic models. nih.gov The diverse roles of adenosine receptors highlight another potential avenue for the biological activity of compounds structurally related to 2,6-Difluoro-N-hexylbenzamide.

Structure Activity Relationship Sar Studies of 2,6 Difluoro N Hexylbenzamide and Analogs

Impact of Fluorine Substitution Pattern on Biological Efficacy

The presence and positioning of fluorine atoms on the benzamide (B126) ring are critical determinants of the biological activity of this class of compounds. The 2,6-difluoro substitution pattern, in particular, has been identified as a key pharmacophore for potent activity, especially in the context of inhibiting the bacterial cell division protein FtsZ. mdpi.comresearchgate.net

The substitution of fluorine at the ortho positions (2 and 6) of the benzamide ring has been shown to be highly advantageous for biological activity. This specific substitution pattern is a common feature among potent allosteric inhibitors of FtsZ. mdpi.com Studies comparing fluorinated and non-fluorinated analogs have demonstrated that the 2,6-difluoro motif significantly enhances inhibitory potency. For instance, the introduction of fluorine atoms at the 2- and 6-positions of a 3-alkoxybenzamide scaffold leads to a marked increase in activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.com

The position of the fluorine atoms is crucial. While ortho-substitution is beneficial, moving the fluorine atoms to other positions on the ring can lead to a decrease in activity. This highlights the specific steric and electronic contributions of the ortho-fluoro groups in optimizing interactions with the target protein. Research on benzazole compounds has also shown that the position of fluorine on an aromatic ring can significantly influence inhibitory activity, with ortho, meta, and para substitutions displaying differential effects. nih.gov

| Compound | Substitution Pattern | Target | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| PC190723 | 2,6-difluoro | S. aureus FtsZ | 1 | mdpi.com |

| 3-Methoxybenzamide | Non-fluorinated | S. aureus FtsZ | Weak activity | nih.gov |

| DFMBA (2,6-difluoro-3-methoxybenzamide) | 2,6-difluoro | S. aureus FtsZ | More active than 3-MBA | researchgate.net |

The ortho-fluoro groups in 2,6-difluorobenzamide (B103285) play a significant role in dictating the molecule's conformation. Computational studies have revealed that the presence of fluorine atoms at the 2 and 6 positions induces a non-planar conformation of the benzamide. mdpi.comresearchgate.net This pre-twisted conformation is energetically more favorable for adopting the active conformation required for binding to the allosteric site of FtsZ. mdpi.com In contrast, non-fluorinated benzamides are more planar and require a higher energy input to achieve the same bioactive conformation. mdpi.com

This conformational control is a key aspect of the enhanced potency of 2,6-difluorinated analogs. The fluorine atoms act as conformational control elements, pre-organizing the ligand for optimal interaction with the binding pocket. mdpi.com Furthermore, the fluorine atoms contribute to the binding affinity through direct interactions within the protein's allosteric site. Molecular docking studies have indicated strong hydrophobic interactions between the difluoroaromatic ring and key residues in the binding pocket. researchgate.net Specifically, the 2-fluoro substituent can interact with residues such as Val203 and Val297, while the 6-fluoro group can interact with Asn263 in S. aureus FtsZ. researchgate.net

Influence of N-Alkyl Chain Length on Activity

The N-alkyl substituent of the benzamide is another critical determinant of biological activity. In 2,6-difluoro-N-hexylbenzamide, the hexyl chain plays a crucial role in anchoring the molecule within the binding site of its target. Structure-activity relationship studies on related benzamide derivatives have shown that the length and nature of this alkyl chain can significantly impact potency.

For a series of 3-alkoxy-2,6-difluorobenzamide analogs, variations in the length of the alkoxy chain have been shown to modulate antibacterial activity. While specific data for the N-hexyl group in this exact context is limited in the provided search results, analogous studies on other antimicrobial agents demonstrate a clear dependence of activity on alkyl chain length. For instance, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of an alkoxy chain was found to govern potency at the mu-opioid receptor. rsc.org This suggests that an optimal chain length exists for maximizing hydrophobic and van der Waals interactions within the binding pocket. A chain that is too short may not effectively reach and engage with important hydrophobic residues, while a chain that is too long may introduce steric clashes or unfavorable conformational constraints.

Substituent Effects on the Benzamide Ring and Peripheral Groups

The introduction of various substituents on the benzamide ring can alter the electron distribution and steric bulk of the molecule. Both electronic and steric effects play important roles in determining the reaction pathways and binding affinities of benzamide derivatives. nih.govscispace.comsemanticscholar.org For instance, electron-withdrawing groups can influence the acidity of the amide proton and the strength of hydrogen bonds, while bulky substituents can create steric hindrance or, conversely, promote favorable hydrophobic interactions. researchgate.netlibretexts.org

In a study of bis-benzamides as inhibitors of androgen receptor-coactivator interaction, the nature of the N-terminal substituent had a dramatic effect on antiproliferative activity. A nitro group was found to be critical for inhibitory activity, whereas compounds with no substituent or an amine group were inactive. nih.gov This highlights the profound impact that electronic modifications can have on biological efficacy.

Systematic modifications and subsequent biological evaluation have allowed for the development of quantitative structure-activity relationship (QSAR) models for some benzamide series. nih.gov These models mathematically correlate structural descriptors with biological activity, providing a predictive tool for designing new analogs with improved potency. For example, in a series of benzamide inhibitors of FtsZ, modifications to the linker between the benzamide core and a peripheral heterocyclic scaffold were shown to significantly influence antibacterial activity. mdpi.com

| Compound Analog | Modification | Target | Activity (IC50 or KD in µM) | Reference |

|---|---|---|---|---|

| Compound 20 | 3-trifluoromethyl analog of a simplified benzamide | B. subtilis FtsZ | 0.7 (KD) | nih.gov |

| Compound 18 | 3-chloro analog of a simplified benzamide | B. subtilis FtsZ | 1.3 (KD) | nih.gov |

| Compound II.c | 3-(4-tert-butylphenyl)-1,2,4-oxadiazole linked to 2,6-difluorobenzamide | S. aureus | 0.5-1 (MIC in µg/mL) | mdpi.com |

Heterocyclic Ring System Influence on Bioactivity

The substitution of the core benzamide structure with various heterocyclic ring systems is a key strategy in medicinal chemistry to modulate the biological activity, pharmacokinetic properties, and target selectivity of a lead compound. In the context of analogs related to 2,6-Difluoro-N-hexylbenzamide, replacing the benzamide moiety with scaffolds such as benzothiazole and benzimidazole can significantly alter the compound's biological profile.

Benzimidazole and benzothiazole moieties are recognized as important pharmacophores and are integral components of many biologically active molecules. nih.gov Their structural similarity to naturally occurring purines allows them to interact with a variety of biological targets. whiterose.ac.uk When incorporated as replacements for a benzamide scaffold, they introduce distinct electronic and steric properties that can influence bioactivity.

The benzimidazole nucleus, formed by the fusion of benzene (B151609) and imidazole rings, is a versatile scaffold with a wide range of pharmacological activities. whiterose.ac.ukresearchgate.net Structure-activity relationship (SAR) studies of benzimidazole derivatives show that substitutions at various positions on the ring system can greatly enhance a compound's ability to interact with viral targets, for instance. rroij.com The tendency and position of substituents on the benzimidazole ring are known to significantly contribute to its activity. nih.gov

Similarly, the benzothiazole scaffold has been a focus for developing compounds with a broad spectrum of pharmacological activities. researchgate.neteurekaselect.com In direct comparisons between these heterocyclic systems, the choice of scaffold has been shown to be critical. For example, in studies of 2,5-disubstituted furane derivatives, benzothiazole compounds were generally found to be more active than their benzimidazole counterparts. nih.govnih.gov Another study noted that benzothiazole derivatives exhibited better antibacterial activity compared to analogous benzoxazole and benzimidazole derivatives. nih.gov This suggests that the sulfur atom in the benzothiazole ring, compared to the nitrogen atom in the benzimidazole ring, can lead to more favorable interactions with certain biological targets.

Isosteric and bioisosteric replacement is a fundamental strategy in lead optimization, involving the substitution of one atom or group with another that possesses similar physical or chemical properties. patsnap.comresearchgate.net This approach is widely used to enhance drug efficacy, improve pharmacokinetic profiles, reduce toxicity, and overcome drug resistance. patsnap.comnih.govacs.org The amide bond, a key feature in benzamides, is often a target for bioisosteric replacement because it can be metabolically unstable due to enzymatic degradation. libretexts.org

The goal of replacing an amide group is to mimic its geometry and polarity while improving stability. libretexts.org Numerous amide bioisosteres are known, including functional groups like triazoles, oxadiazoles, ketones, carbamates, and thioamides. nih.govlibretexts.org These replacements can lead to structural changes in molecular size, shape, and electronic distribution, which may be beneficial or detrimental to biological activity. nih.govacs.org

A study on ortho-substituted benzamides, using Wact-11 as a reference compound, explored the effect of replacing the amide group with various bioisosteres on nematicidal activity against C. elegans. The results highlighted the critical nature of the amide group for activity. While some replacements like N-alkylamides and sulphonamides resulted in a loss of significant activity, others demonstrated the potential of this strategy. The replacement of the amide oxygen with sulfur (Thioamide) or selenium (Selenoamide) retained or even enhanced the biological activity, underscoring that subtle electronic and geometric modifications can be well-tolerated and even beneficial. mdpi.com

| Compound | Bioisosteric Replacement | Motility Reduction (%) in C. elegans |

|---|---|---|

| Reference Benzamide | -CONH- (Amide) | 100% |

| Thioamide Analog | -CSNH- (Thioamide) | 92% |

| Selenoamide Analog | -CSeNH- (Selenoamide) | 100% |

| Urea Analog | -NHCONH- (Urea) | 47% |

| N-methylthioamide Analog | -CSN(CH₃)- | 59% |

| N-alkylamide Analog | -CON(Alkyl)- | No Significant Activity |

| Sulphonamide Analog | -SO₂NH- | No Significant Activity |

This data demonstrates that while the core structure of the amide is important, strategic isosteric replacements can be successfully employed. The thioamide and selenoamide analogs preserve key geometric features of the amide, which likely accounts for their retained high activity. mdpi.com Such modifications are crucial in the optimization process to develop new analogs with improved properties. magtech.com.cn

Computational Chemistry and Molecular Modeling Applications

Conformational Analysis of 2,6-Difluoro-N-hexylbenzamide and Derivatives

Conformational analysis is critical for understanding how the three-dimensional shape of a molecule influences its interactions with biological targets. For derivatives of 2,6-difluorobenzamide (B103285), the presence of fluorine atoms at the ortho positions significantly impacts the molecule's geometry.

Molecular orbital calculations, often employing methods like density functional theory (DFT), are used to investigate the electronic structure and energy landscapes of molecules. researchgate.net For 2,6-difluorobenzamide derivatives, these calculations reveal that the fluorine substituents substantially modify the aromatic pi-electron system by withdrawing electron density from the ring. This electronic alteration influences the molecule's reactivity and conformational preferences.

The energy landscape, which maps the potential energy of a molecule as a function of its geometry, is crucial for identifying stable conformations. Studies on 2,6-difluoro-3-hexyloxybenzamide (DFHBA), a close analogue of 2,6-Difluoro-N-hexylbenzamide, show that the fluorinated scaffold is a key conformational control element. nih.gov The energetic barrier to rotate the amide group relative to the aromatic ring is lower in the 2,6-difluoro substituted compounds compared to their non-fluorinated counterparts. For instance, the energy required to achieve a dihedral angle of -58° (a conformation observed in protein-bound structures) is only 1.98 kcal/mol for 2,6-difluorobenzamide, whereas it is 3.71 kcal/mol for a non-fluorinated benzamide (B126). nih.gov This suggests that the fluorinated derivatives can more readily adopt the specific non-planar conformation required for binding to their biological targets. nih.gov

Table 1: Comparative Energy Barriers for Conformational Changes

| Compound | Target Dihedral Angle | Energy Gap (kcal/mol) |

|---|---|---|

| 2,6-Difluorobenzamide | -58° | 1.98 |

| Benzamide | -58° | 3.71 |

Source: Data derived from conformational analysis of benzamide derivatives. nih.gov

Dihedral angle analysis provides a quantitative measure of the rotation around a chemical bond, which is fundamental to assessing molecular planarity. While a simple benzamide scaffold prefers a planar conformation to maximize conjugation, the introduction of two fluorine atoms at the 2 and 6 positions forces the amide group out of the plane of the aromatic ring. nih.gov

Computational studies on 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA), another related compound, reveal a dihedral angle of approximately -27° between the carboxamide group and the aromatic ring in the isolated molecule. nih.gov This non-planar structure is consistent with conformations observed in co-crystallized structures of various 2,6-difluorobenzamide derivatives bound to the FtsZ protein. nih.gov The non-planarity induced by the ortho-difluoro substitution is a defining characteristic of this molecular scaffold, positioning it as a "conformational restrained scaffold." nih.gov This pre-disposition to a non-planar shape facilitates better fitting into the target's binding pocket compared to the more flexible, planar non-fluorinated analogues. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 2,6-difluorobenzamide derivatives that act as inhibitors of the bacterial cell division protein FtsZ, docking simulations have been instrumental in elucidating their mechanism of action. nih.gov

Docking studies of 2,6-difluorobenzamide derivatives into the allosteric binding site of the FtsZ protein have successfully identified the key amino acid residues that are crucial for binding. The simulations show that the difluoroaromatic ring fits into a hydrophobic channel within the protein. tandfonline.com The primary residues involved in these interactions have been consistently identified across multiple studies on benzamide-based FtsZ inhibitors.

Table 2: Key Interacting Residues for Benzamide Derivatives at the FtsZ Binding Site

| Residue | Role in Interaction |

|---|---|

| Val203 | Hydrophobic Interaction |

| Val207 | Hydrogen Bond |

| Leu209 | Hydrogen Bond |

| Asn263 | Hydrophobic & Hydrogen Bond |

| Val297 | Hydrophobic Interaction |

Source: Data compiled from molecular docking studies. nih.gov

The binding affinity of 2,6-difluorobenzamide derivatives to FtsZ is driven by a combination of hydrophobic interactions and hydrogen bonds. nih.gov Molecular docking simulations highlight strong hydrophobic interactions between the difluoroaromatic ring and the side chains of several key residues in the allosteric pocket. nih.gov Specifically, the fluorine atom at the 2-position interacts with residues Val203 and Val297, while the fluorine at the 6-position interacts with Asn263. nih.gov

In addition to these hydrophobic contacts, the carboxamide group plays a critical role by forming essential hydrogen bonds. Docking simulations confirm that the amide group acts as both a hydrogen bond donor and acceptor, interacting with the backbone atoms of Val207 and Leu209, as well as the side chain of Asn263. nih.gov The importance of the carboxamide moiety is underscored by the finding that replacing it with other functional groups, such as a benzohydroxamic acid, leads to inactive compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For benzamide derivatives targeting the FtsZ protein, several 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to guide the synthesis of more potent inhibitors. nih.gov

These models provide a rational framework for designing new antibacterial agents by mapping the steric, electrostatic, hydrophobic, and hydrogen-bonding properties required for high activity. nih.gov Although a specific QSAR model exclusively for 2,6-Difluoro-N-hexylbenzamide is not detailed in the literature, models for the broader class of benzamide FtsZ inhibitors offer valuable insights.

A statistically significant 3D-QSAR model developed for a series of 3-substituted benzamide derivatives yielded a good correlation coefficient (R²) of 0.8319 and a cross-validated coefficient (Q²) of 0.6213. tandfonline.com Another study focusing on a diverse set of benzamide-type FtsZ inhibitors reported even stronger predictive models, with predicted correlation coefficients (r²pred) of 0.974 for CoMFA and 0.980 for CoMSIA. nih.gov These robust statistical parameters indicate that the models have excellent predictive capabilities for designing new molecules with enhanced FtsZ inhibitory potential. nih.govtandfonline.com

Table 3: Statistical Results of 3D-QSAR Models for Benzamide-based FtsZ Inhibitors

| QSAR Model | R² (Correlation Coefficient) | Q² (Cross-validated Coefficient) | r²pred (Predictive R²) | Reference |

|---|---|---|---|---|

| Atom-based 3D-QSAR | 0.8319 | 0.6213 | - | tandfonline.com |

| CoMFA | - | - | 0.974 | nih.gov |

| CoMSIA | - | - | 0.980 | nih.gov |

This table summarizes the statistical quality of different QSAR models developed for benzamide derivatives as FtsZ inhibitors.

Descriptor Selection for Predicting Biological Activity

In the development of Quantitative Structure-Activity Relationship (QSAR) models, the initial step involves encoding the chemical structures of compounds into a set of numerical values known as molecular descriptors. nih.govdibru.ac.in These descriptors represent various properties of the molecule, including its constitutional, electronic, hydrophobic, steric, and quantum chemical characteristics. dibru.ac.in The goal of a QSAR study is to build a mathematical model that reliably connects these descriptors to the biological activity of the compounds. nih.gov

A significant challenge in QSAR modeling is the selection of a small subset of relevant descriptors from a potentially vast number of calculated variables. nih.gov Including redundant, noisy, or irrelevant descriptors can lead to model overfitting or a poor correlation between the chemical structure and its biological effect. nih.gov Therefore, robust descriptor selection techniques are employed to identify the most pertinent molecular features that govern the desired activity. This process is crucial for creating a model that is not only statistically sound but also mechanistically interpretable.

Table 1: Common Types of Molecular Descriptors in QSAR Studies

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional | Describe the basic composition of the molecule without considering its 3D geometry. | Molecular Weight, Atom Count, Rotatable Bond Count (RotB). dibru.ac.in |

| Topological | Characterize the connectivity of atoms within the molecule. | Wiener Index, Kier & Hall Connectivity Indices. |

| Geometrical | Describe the 3D spatial arrangement of the atoms. | Molecular Surface Area, Molecular Volume. |

| Hydrophobic | Quantify the molecule's lipophilicity, which affects its absorption and distribution. | LogP (Octanol-Water Partition Coefficient). |

| Electronic | Describe the electronic properties of the molecule. | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy. scielo.org.mx |

| Quantum Chemical | Derived from quantum mechanical calculations, providing detailed electronic and energetic information. | Heat of Formation (HF), Total Energy (Et). dibru.ac.inscielo.org.mx |

Model Validation and Predictive Capability

Once a QSAR model is constructed using selected descriptors, its quality and predictive power must be rigorously validated. dibru.ac.in Validation ensures that the model is robust, reliable, and capable of accurately predicting the activity of new, untested compounds. dibru.ac.in This process involves a series of statistical evaluations on both the dataset used to build the model (the training set) and, ideally, an independent set of compounds (the test set).

Key statistical metrics are used to assess the model's performance. A good QSAR model will demonstrate a strong correlation between the predicted and observed activities, indicated by a high correlation coefficient (R²), and will have a low standard error of estimation (SEE). dibru.ac.in The F-test value provides a measure of the model's statistical significance. dibru.ac.in Furthermore, cross-validation techniques, such as the leave-one-out method, are essential for evaluating the model's internal predictivity. dibru.ac.in This yields a cross-validated correlation coefficient (q²) and the Predicted Residual Sum of Squares (PRESS), which are critical indicators of the model's robustness and ability to generalize. dibru.ac.in

| PRESS (Predicted Residual Sum of Squares) | The sum of the squared differences between the observed and predicted values from cross-validation. | Low value. dibru.ac.in |

Molecular Dynamics Simulations for Dynamic Binding Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system, MD simulations can provide detailed information on the structural, dynamical, and thermodynamical properties of a biomolecule and its interaction with a ligand like 2,6-Difluoro-N-hexylbenzamide. mdpi.com This technique is particularly valuable for understanding the dynamic nature of protein-ligand binding, which is often not fully captured by static methods like molecular docking. nih.gov

For the 2,6-difluorobenzamide scaffold, computational studies have provided significant insights into its binding mechanism with the bacterial cell division protein FtsZ, a key antibacterial target. nih.gov While these initial studies were based on molecular docking, they lay the groundwork for more extensive MD simulations. The docking analysis of a closely related compound, 2,6-difluoro-3-hexyloxybenzamide, revealed critical interactions within the allosteric binding pocket of FtsZ. nih.gov

The simulations highlighted strong hydrophobic interactions between the difluoroaromatic ring and several key amino acid residues. nih.gov Specifically, the 2-fluoro substituent interacts with Val203 and Val297, while the 6-fluoro group interacts with Asn263. nih.gov Additionally, the model confirmed the crucial role of hydrogen bonds formed between the ligand's carboxamide group and the residues Val207, Leu209, and Asn263. nih.gov MD simulations launched from such a docked pose would allow researchers to assess the stability of these interactions over time, explore conformational changes in both the ligand and the protein, and calculate binding free energies, thereby providing a more complete and dynamic picture of the binding event. plos.org

Table 3: Key Predicted Interactions for the 2,6-Difluorobenzamide Scaffold with FtsZ Protein

| Ligand Moiety | Interacting FtsZ Residue(s) | Type of Interaction |

|---|---|---|

| 2-Fluoro group | Val203, Val297 | Hydrophobic nih.gov |

| 6-Fluoro group | Asn263 | Hydrophobic nih.gov |

Advanced Characterization Techniques in Compound Analysis

Spectroscopic Methods for Structural Elucidation (General Application)

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,6-difluorobenzamide (B103285), a closely related compound, shows characteristic absorption bands that would also be expected in the spectrum of its N-hexyl derivative. nih.gov These include vibrations corresponding to the N-H bond, the C=O (amide I) bond, and the C-N bond. The presence of the aromatic ring and the C-F bonds would also give rise to specific absorption peaks.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3400-3200 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Amide I) | 1680-1630 |

| C-N Stretch | 1400-1000 |

| C-F Stretch | 1400-1000 |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation. While a specific mass spectrum for 2,6-Difluoro-N-hexylbenzamide is not available, the mass spectrum of N-hexylbenzamide, a structural analog, shows a clear molecular ion peak and characteristic fragmentation patterns. nih.gov For 2,6-Difluoro-N-hexylbenzamide, one would expect to observe a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the amide bond and the hexyl chain.

Chromatographic Purity and Separation Techniques (General Application)

Chromatographic methods are essential for separating a compound from a mixture and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a mixture. A reverse-phase HPLC method has been described for the analysis of 2,6-difluorobenzamide, which could be adapted for 2,6-Difluoro-N-hexylbenzamide. sielc.com Such a method would typically involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with an acid modifier like formic or phosphoric acid. sielc.com The retention time of the compound would be a key parameter for its identification, and the peak area would be proportional to its concentration, allowing for purity assessment.

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water mixture |

| Modifier | Formic Acid or Phosphoric Acid |

| Detection | UV-Vis or Mass Spectrometry |

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While direct GC analysis of 2,6-Difluoro-N-hexylbenzamide may be possible, the technique is often coupled with mass spectrometry (GC-MS) for enhanced identification capabilities. For instance, GC-MS has been used for the determination of 2,6-difluorobenzoic acid, a potential metabolite or degradation product of 2,6-difluorobenzamide derivatives. uzh.ch This indicates that GC-based methods can be valuable for analyzing related compounds and potential impurities. The retention index and the mass spectrum obtained from GC-MS analysis would provide a high degree of confidence in the identification and purity of the analyte.

Future Research Directions for 2,6 Difluoro N Hexylbenzamide Chemistry

Rational Design of Enhanced Potency and Selectivity

The rational design of 2,6-Difluoro-N-hexylbenzamide analogs is a primary avenue for enhancing therapeutic efficacy. Structure-activity relationship (SAR) studies on related 2,6-difluorobenzamide (B103285) derivatives have established key principles that can guide the modification of this compound.

A critical structural feature of the 2,6-difluorobenzamide motif is its inherent non-planarity. The fluorine atoms force the amide group into a twisted conformation relative to the aromatic ring, a feature believed to be crucial for binding to certain biological targets like the bacterial protein FtsZ. nih.govmdpi.com Maintaining this core structure is therefore essential, while modifications can be systematically introduced to other parts of the molecule, such as the N-hexyl chain and the benzamide (B126) ring.

Key areas for rational design include:

Modification of the N-Alkyl Chain: The N-hexyl group offers considerable scope for modification to probe its interaction with target proteins. Variations could include altering the chain length, introducing branching or cyclization to restrict conformational flexibility, and incorporating heteroatoms to establish new hydrogen bonds or polar interactions.

Substitution on the Benzamide Ring: The addition of substituents at the 3-position of the benzamide ring has proven effective in other analogs. nih.govnih.gov Introducing small alkoxy or halogenated alkoxy groups could significantly enhance potency, as seen in FtsZ inhibitors where such modifications improve antibacterial activity against both susceptible and resistant strains of Staphylococcus aureus. nih.gov

Isosteric Replacements: The amide bond itself can be replaced with bioisosteres such as sulfonamides or hydroxamic acids to explore different binding interactions and improve pharmacokinetic properties. However, studies on related FtsZ inhibitors have shown that modification of the benzamide motif can be detrimental to activity, highlighting the importance of this group. nih.gov

These design strategies, guided by SAR data from analogous series, will be instrumental in developing derivatives of 2,6-Difluoro-N-hexylbenzamide with superior potency and selectivity for their intended biological targets.

Exploration of Novel Biological Targets and Therapeutic Applications

While the 2,6-difluorobenzamide class is well-known for its antibacterial properties via inhibition of the FtsZ protein, the therapeutic potential of 2,6-Difluoro-N-hexylbenzamide is likely not limited to this single target. nih.govresearchgate.netresearchgate.net A crucial future direction is the systematic screening of this compound against a diverse array of biological targets to uncover novel therapeutic applications.